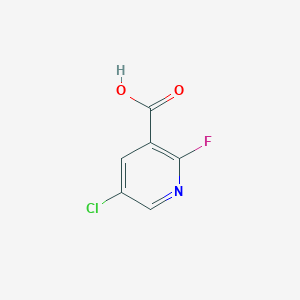

5-Chloro-2-fluoronicotinic Acid

Description

Contextualization within the Field of Halogenated Nicotinic Acid Derivatives

5-Chloro-2-fluoronicotinic acid belongs to the broader class of halogenated nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinearboxylic acid. chemistryjournal.netresearchgate.net The introduction of halogen atoms—such as fluorine and chlorine—onto the pyridine (B92270) ring dramatically alters the molecule's electronic properties, reactivity, and biological activity. nih.govnih.gov

Halogenation is a key strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. nih.govnih.gov Fluorine, in particular, is often incorporated to improve metabolic stability, binding affinity, and bioavailability. nih.govbohrium.com The presence of both a fluorine and a chlorine atom on the nicotinic acid scaffold provides multiple reactive sites, allowing for selective chemical modifications. This positions compounds like this compound as strategic building blocks in the development of new therapeutic agents and functional materials. researchgate.net The synthesis of these halogenated derivatives often involves multi-step processes, starting from simpler, less functionalized precursors. google.comgoogle.com

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate or building block. bohrium.com The distinct reactivity of the chloro, fluoro, and carboxylic acid groups allows chemists to perform a sequence of reactions to construct complex molecular architectures.

For instance, the carboxylic acid can be converted into esters, amides, or acid chlorides, while the halogen atoms can be replaced through various nucleophilic substitution reactions. This versatility is highly prized in drug discovery and process chemistry. A closely related compound, 2-chloro-5-fluoronicotinic acid, serves as a key intermediate in a novel and practical synthesis of a precursor to the drug Vericiguat. acs.org Similarly, 2,6-dichloro-5-fluoro-nicotinic acid is a starting material for the synthesis of Sotorasib, a medication used to treat non-small cell lung cancer. nih.gov These examples, involving structurally similar molecules, underscore the value of this compound as a foundational element for creating high-value, complex chemical entities.

Overview of Key Research Domains Involving this compound

The unique structural features of this compound and its analogs make them relevant to several key research domains.

Medicinal Chemistry and Drug Discovery : This is the most prominent area of application. Halogenated nicotinic acid derivatives are integral to the synthesis of various biologically active compounds. They have been investigated for their potential as antibacterial agents, particularly against Mycobacterium tuberculosis, and as anti-inflammatory and analgesic compounds. chemistryjournal.netresearchgate.netdrugs.com Furthermore, their derivatives are being explored in the development of novel anticancer therapies, such as kinase inhibitors. nih.govossila.com

Agrochemicals : The synthesis of novel nicotinic acid derivatives is also relevant to the agrochemical industry for the development of new insecticides. researchgate.net

Materials Science : Beyond pharmaceuticals, related halogenated aromatic acids are used in materials science. For example, 5-Chloro-2-fluorobenzoic acid, a structural analog, is used in the synthesis of polymer-based electrolyte membranes for proton exchange fuel cells. ossila.com

Medical Imaging : Fluorinated nicotinic acids serve as precursors for synthesizing radiotracers for Positron Emission Tomography (PET). ossila.com These tracers allow for the non-invasive visualization and measurement of metabolic processes, which is crucial for early disease detection, particularly in oncology. ossila.com

The table below summarizes the primary research areas where halogenated nicotinic acids are utilized.

| Research Domain | Application of Halogenated Nicotinic Acid Derivatives | Reference |

| Medicinal Chemistry | Synthesis of antibacterial, anti-inflammatory, and anticancer drugs. | chemistryjournal.netnih.govdrugs.com |

| Agrochemicals | Development of novel insecticides. | researchgate.net |

| Materials Science | Creation of polymer membranes for fuel cells. | ossila.com |

| Medical Diagnostics | Precursors for PET imaging agents. | ossila.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSZXBYTBZUZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654167 | |

| Record name | 5-Chloro-2-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-57-9 | |

| Record name | 5-Chloro-2-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884494-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Fluoronicotinic Acid and Its Functionalized Derivatives

Regioselective Functionalization of Pyridine (B92270) Scaffolds

Achieving regioselective functionalization of the pyridine ring is a significant synthetic challenge due to the electronic nature of the heterocycle. Modern strategies often employ directing groups or specialized reagents to control the position of incoming functional groups with high precision.

The selective introduction of halogens onto a pyridine ring is essential for creating versatile intermediates. Halopyridines are key precursors for a wide array of pharmaceuticals and agrochemicals. nih.govresearchgate.netacs.org Traditional electrophilic aromatic substitution on pyridine is often difficult and typically directs incoming groups to the 3-position. nih.gov Therefore, strategies that can selectively halogenate other positions are of high value.

One advanced strategy involves the use of directing groups, which act as internal ligands to facilitate C-H activation at a specific position. rsc.org This approach allows for the formation of carbon-halogen bonds with exceptional regioselectivity from otherwise unreactive C-H bonds. rsc.org Functional groups such as carboxylic acids, amides, and N-oxides have been successfully employed as directing groups in C-H halogenation reactions. rsc.org

Another innovative method utilizes specially designed phosphine reagents to achieve 4-position halogenation. nih.govacs.orgnih.gov In this two-step approach, a heterocyclic phosphine is first installed at the 4-position of the pyridine, forming a phosphonium salt. nih.govresearchgate.net This phosphonium ion then acts as an electrophile that can be displaced by a halide nucleophile, such as those from metal halides or halogen acids, to yield the 4-halopyridine. nih.govnih.gov Computational studies suggest this carbon-halogen bond formation proceeds through an SNAr pathway. nih.govacs.org This method is notable for its tolerance of a wide range of functional groups and its applicability to the late-stage halogenation of complex molecules. nih.govresearchgate.netnih.gov

The carboxylic acid group is a key functionality in many bioactive molecules, including pyridine-4-carboxylic acid (isonicotinic acid) derivatives. chemistryviews.org While traditional methods for introducing this group exist, modern approaches focus on selectivity and mild reaction conditions.

A recently developed method allows for the C-4 selective carboxylation of pyridines using carbon dioxide (CO₂), a readily available and sustainable C1 source. chemistryviews.org This one-pot protocol involves an initial C-H phosphination of the pyridine to form a phosphonium salt, similar to the halogenation strategy described previously. chemistryviews.org This is followed by a novel copper-catalyzed carboxylation of the phosphonium salt intermediate using CO₂ at atmospheric pressure. chemistryviews.org The reaction proceeds at room temperature and demonstrates good functional group tolerance, making it suitable for the late-stage functionalization of complex, drug-like molecules. chemistryviews.org

Table 1: Copper-Catalyzed C-4 Carboxylation of Pyridine Phosphonium Salts

| Component | Role | Specific Reagent Example |

|---|---|---|

| Catalyst | Facilitates carboxylation | CuCl |

| Ligand | Coordinates with the metal center | TMEDA (N,N,N',N'-tetramethylethylenediamine) |

| Reductant | Enables the catalytic cycle | ZnEt₂ (Diethylzinc) |

| Carbon Source | Provides the carboxylic acid group | CO₂ (1 atm) |

| Solvent | Reaction medium | DMA (Dimethylacetamide) |

Precursor-Based Synthetic Routes to 5-Chloro-2-fluoronicotinic Acid

This approach involves the chemical modification of a closely related precursor molecule. The synthesis starting from 2,6-dichloro-5-fluoronicotinic acid is a key pathway, relying on the differential reactivity of the two chlorine atoms on the pyridine ring. This route ultimately yields 2-chloro-5-fluoronicotinic acid through selective reduction.

The compound 2,6-dichloro-5-fluoronicotinic acid serves as a valuable intermediate for the synthesis of various biologically active molecules. google.commedchemexpress.com Its structure allows for selective chemical transformations to produce other functionalized nicotinic acid derivatives. A crucial transformation is the selective removal of one of the chloro substituents to afford 2-chloro-5-fluoronicotinic acid.

The synthesis of 2-chloro-5-fluoronicotinic acid from 2,6-dichloro-5-fluoronicotinic acid or its esters is achieved by the selective reduction (dechlorination) of the chloro group at the 6-position. google.com This regioselectivity is possible due to the differing electronic environments of the chlorine atoms at the 2- and 6-positions. The process typically involves catalytic hydrogenation. google.com

The reaction is carried out using a catalyst such as Raney nickel, Lindlar catalyst, or palladium on carbon (Pd/C). google.com An organic base, commonly triethylamine, is often added as an auxiliary agent to facilitate the dechlorination. google.com The choice of solvent can include alcohols like methanol (B129727) and ethanol, or esters such as ethyl acetate. google.com One documented procedure involves the hydrogenation of 2,6-dichloro-5-fluoro-nicotinic acid methyl ester using Raney's nickel as the catalyst in the presence of triethylamine at 40°C under 3 atmospheres of hydrogen pressure for 12 hours, affording 2-chloro-5-fluoro-nicotinic acid methyl ester in a 50% yield. google.com

Table 2: Conditions for Selective Reduction of 2,6-dichloro-5-fluoro-nicotinate

| Catalyst | Auxiliary Agent | Solvent | Typical Conditions |

|---|---|---|---|

| Raney Nickel | Triethylamine | Ethyl Acetate | 40°C, 3 atm H₂, 12 h |

| Lindlar Catalyst | Triethylamine / Trimethylamine | Methanol / Ethanol | Varies |

| Palladium on Carbon (Pd/C) | Triethylamine / Trimethylamine | Tetrahydrofuran (THF) | Varies |

When the selective reduction is performed on an ester of 2,6-dichloro-5-fluoronicotinic acid, the final step in the synthesis is the hydrolysis of the resulting 2-chloro-5-fluoronicotinate ester to the desired carboxylic acid. google.com

This transformation is typically accomplished under basic conditions. google.comgoogle.com The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH). google.comgoogle.com The reaction is generally carried out at room temperature or with gentle heating to ensure complete conversion. google.comchemicalbook.com Following the hydrolysis, the reaction mixture is acidified to the isoelectric point of the carboxylic acid, causing the product to precipitate, after which it can be isolated by filtration. chemicalbook.comgoogle.com For instance, 5-chloronicotinate can be hydrolyzed by heating with 1N NaOH at 60°C for one hour, followed by acidification to yield the corresponding nicotinic acid. chemicalbook.com

Synthesis from 2-Hydroxynicotinic Acid Derivatives

A notable synthetic route to 2-chloro-5-fluoronicotinic acid commences with 2-hydroxynicotinic acid. This multi-step process involves a series of carefully controlled reactions to introduce the desired chloro and fluoro substituents onto the pyridine ring.

The synthesis begins with the nitration of the 2-hydroxynicotinic acid backbone. This is followed by a chlorination step, which replaces the hydroxyl group with a chlorine atom, yielding 2-chloro-5-nitronicotinic acid. Subsequently, the nitro group is reduced to an amino group. This amino-substituted intermediate then undergoes a diazotization reaction in the presence of fluoroboric acid, leading to the formation of a diazonium fluoroborate salt. The final step involves the thermal decomposition of this salt, which results in the formation of 2-chloro-5-fluoronicotinic acid mdpi.com. While effective, this pathway is noted to be lengthy, and the final fluorination step can present challenges in terms of yield and operational manageability mdpi.com.

Methodologies Utilizing 2-Chloro-3-methyl-5-nitropyridine

An alternative approach for the synthesis of 2-chloronicotinic acid and its derivatives starts from 2-chloro-3-methylpyridine. This method hinges on the oxidation of the methyl group at the 3-position to a carboxylic acid. Various oxidizing agents and conditions have been explored for this transformation. For instance, the reaction can be carried out using an oxidizing agent in an organic solvent, such as acetonitrile (B52724), in the presence of a catalyst like N-hydroxyphthalimide (NHPI) and a metal salt (e.g., manganese (III) acetylacetonate or cobalt (III) acetylacetonate) under an oxygen atmosphere semanticscholar.org.

To arrive at this compound from a related starting material, 2-chloro-3-methyl-5-nitropyridine, a similar sequence of reactions as described in the previous section would be necessary following the initial transformations. This would involve reduction of the nitro group to an amine, followed by diazotization and a fluorination reaction.

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The preparation of this compound and its derivatives has also benefited from the development of novel catalytic systems.

Transition Metal-Catalyzed Transformations for Pyridine Derivatives

Transition metal catalysis offers powerful tools for the formation of carbon-fluorine bonds, a critical step in the synthesis of fluorinated heterocycles. Palladium- and copper-based catalytic systems have been extensively investigated for the fluorination of aryl halides and their derivatives.

While a direct, single-step transition metal-catalyzed synthesis of this compound from a readily available precursor is not extensively documented, the principles of such transformations are well-established. For example, palladium-catalyzed fluorination of aryl triflates and arylboronic acid derivatives has been successfully demonstrated. These reactions often employ a palladium catalyst in conjunction with a suitable ligand and a fluoride source. Similarly, copper-catalyzed fluorination of aryl bromides has been achieved, often requiring a directing group to facilitate the reaction. The application of these methodologies to a substrate like 2,5-dichloronicotinic acid could potentially offer a more direct route to the target molecule, although this specific transformation requires further investigation and development.

Raney Nickel-Catalyzed Hydrogenation

Raney nickel has proven to be an effective catalyst for selective hydrogenations and dechlorinations in the synthesis of nicotinic acid derivatives. A key application in the context of this compound synthesis is the selective removal of a chlorine atom from a polychlorinated precursor.

Specifically, the synthesis of 2-chloro-5-fluoro-nicotinic acid esters can be achieved through the catalytic hydrogenation of 2,6-dichloro-5-fluoro-nicotinic acid esters. In this process, Raney nickel is used as the catalyst in the presence of a base, such as triethylamine, to selectively remove the chlorine atom at the 6-position nih.gov. This method is advantageous as it avoids the use of odorous thiols and can provide the desired product in good yield mdpi.com. The resulting ester can then be hydrolyzed to afford this compound nih.gov.

| Starting Material | Catalyst | Reagents | Product | Yield | Reference |

| 2,6-dichloro-5-fluoro-nicotinic acid methyl ester | 5% Raney Nickel | Triethylamine, Hydrogen | 2-chloro-5-fluoro-nicotinic acid methyl ester | 50% | nih.gov |

Multistep Synthetic Sequences for Complex Derivations

The functionalization of the this compound scaffold can lead to a diverse range of complex derivatives with potential applications in medicinal chemistry. Multistep sequences involving reactions such as hydrazinolysis and intramolecular cyclization are employed to construct fused heterocyclic systems.

Hydrazinolysis and Intramolecular Cyclization Reactions

The conversion of the carboxylic acid moiety of this compound into a hydrazide opens up possibilities for further derivatization. This can be achieved by first converting the carboxylic acid to its corresponding ester, followed by treatment with hydrazine hydrate.

Amide Coupling Reactions Utilizing this compound

The formation of an amide bond is a cornerstone of organic synthesis, pivotal in the construction of a vast array of functional molecules, including pharmaceuticals and agrochemicals. The use of this compound as a building block in these reactions allows for the introduction of a halogen-substituted pyridine moiety, a common feature in many biologically active compounds. The amide coupling reactions involving this specific acid typically proceed through the activation of the carboxylic acid group, followed by nucleophilic attack by a primary or secondary amine.

A variety of modern coupling reagents are employed to facilitate this transformation, each with its own set of advantages regarding reaction conditions, scope, and prevention of side reactions. Common strategies involve the in-situ generation of a more reactive species from the carboxylic acid, which is then readily attacked by the amine.

One prevalent method for the synthesis of amides from carboxylic acids is the use of activating agents that form a highly reactive intermediate. For instance, the reaction can be carried out by first converting the carboxylic acid to its corresponding acid chloride. This is often achieved by treating the acid with a chlorinating agent like oxalyl chloride or thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The resulting acid chloride is a potent electrophile that readily reacts with a wide range of amines to form the desired amide.

Alternatively, a host of coupling reagents have been developed to promote amide bond formation directly from the carboxylic acid and amine, avoiding the need for the isolation of the acid chloride. These reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization in the case of chiral amines.

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues, or uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective for amide coupling. These reagents activate the carboxylic acid to form a reactive ester or a related species, which is then efficiently converted to the amide upon reaction with an amine. The choice of coupling reagent, solvent, and base is crucial and is often optimized depending on the specific amine substrate being used, particularly for those that are electron-deficient or sterically hindered.

While specific examples detailing a broad range of amines coupled with this compound are not extensively documented in publicly available literature, the general methodologies described above are standard practice in organic synthesis for the formation of such amide derivatives. The reaction conditions are typically mild, and the choice of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is important to neutralize the acid formed during the reaction and to facilitate the coupling process.

The following table summarizes hypothetical examples of amide coupling reactions utilizing this compound with various amines, based on established synthetic protocols for amide bond formation.

| Amine Substrate | Coupling Reagent/Method | Solvent | Base | Product (Functionalized Derivative) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| Aniline | HATU | DMF | DIPEA | 5-Chloro-2-fluoro-N-phenylnicotinamide | 85-95 |

| Benzylamine | EDC/HOBt | DCM | Triethylamine | N-Benzyl-5-chloro-2-fluoronicotinamide | 80-90 |

| Morpholine | Oxalyl Chloride, then Amine | DCM | Pyridine | (5-Chloro-2-fluoropyridin-3-yl)(morpholino)methanone | 88-98 |

| Cyclohexylamine | T3P | Ethyl Acetate | Triethylamine | 5-Chloro-N-cyclohexyl-2-fluoronicotinamide | 75-85 |

| 4-Fluoroaniline | PyBOP | Acetonitrile | DIPEA | 5-Chloro-2-fluoro-N-(4-fluorophenyl)nicotinamide | 82-92 |

Investigation of Chemical Reactivity and Derivatization Pathways of 5 Chloro 2 Fluoronicotinic Acid

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 5-chloro-2-fluoronicotinic acid is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing chloro and fluoro substituents. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comwikipedia.org In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen leaving groups. masterorganicchemistry.comwikipedia.org

The position of nucleophilic attack is directed by the substituents on the ring. The presence of electron-withdrawing groups, such as nitro groups, ortho and para to the leaving group can accelerate the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org In the case of this compound, the fluorine atom at the 2-position and the chlorine atom at the 5-position are both potential leaving groups. The reactivity towards nucleophilic displacement is often higher for fluorine compared to chlorine in SNAr reactions on heteroaromatic rings.

Amines are particularly effective nucleophiles in these transformations, leading to the synthesis of various substituted aminopyridine derivatives. youtube.com The reaction typically requires heating and results in the formation of a new carbon-nitrogen bond at the site of halogen displacement. youtube.com

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine ring is a key functional handle for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Esterification Reactions for Intermediate Synthesis

The carboxylic acid can be readily converted to its corresponding ester. This is often achieved by reaction with an alcohol in the presence of an acid catalyst or by using a coupling agent. For instance, the formation of ethyl 2-chloro-5-fluoronicotinate can be accomplished, which can then be hydrolyzed back to the carboxylic acid under basic conditions using reagents like lithium hydroxide, sodium hydroxide, or potassium hydroxide. google.com These ester intermediates are valuable in synthesis as they can protect the carboxylic acid functionality or modify the solubility and reactivity of the molecule. chemicalbook.com

| Reactant | Reagent | Product | Reference |

| This compound | Ethanol, Acid catalyst | Ethyl 5-chloro-2-fluoronicotinate | google.com |

| 2-Chloro-5-fluoronicotinate | Lithium hydroxide, Water/Methanol (B129727) | 2-Chloro-5-fluoronicotinic acid | google.com |

Amidation Reactions and Derivative Formation

Amidation of the carboxylic acid group provides a direct route to a wide range of nicotinamide (B372718) derivatives. This transformation is typically carried out by activating the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. ossila.comresearchgate.net Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov These amidation reactions are generally high-yielding and tolerant of a variety of functional groups on the amine coupling partner. nih.gov

| Reactant | Reagent | Product | Reference |

| Carboxylic Acid | Amine, EDCI | Amide | nih.gov |

| 2-Chloronicotinic acid | (COCl)₂, DMF, Triethylamine, CH₃OH | Methyl 2-chloronicotinate | researchgate.net |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxylic acid group, can be a challenging transformation for aromatic carboxylic acids. However, under specific conditions, it can be achieved. rsc.org For heteroaromatic carboxylic acids, silver carbonate in the presence of acetic acid in DMSO has been shown to be an effective catalytic system for protodecarboxylation. organic-chemistry.org The decarboxylation of fluorinated carboxylic acids is a significant area of research in organofluorine chemistry. rsc.org Photosensitized decarboxylation using aromatic nitro-compounds has also been reported for certain N-aryl glycines. rsc.org

Electrophilic Substitutions on the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's inherent electron-deficient nature, which is further exacerbated by the deactivating effect of the halogen and carboxylic acid substituents. masterorganicchemistry.com Reactions such as nitration or halogenation typically require harsh conditions and often result in low yields or complex product mixtures. For instance, the nitration of 2-hydroxynicotinic acid followed by chlorination is one route to a chloro-nitro-nicotinic acid derivative. google.com

Transformations Involving Halogen Substituents

The chloro and fluoro substituents on the pyridine ring can undergo various transformations, including halogen exchange reactions. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example. wikipedia.org While typically applied to alkyl halides, aromatic Finkelstein reactions can be catalyzed by transition metals like copper(I) iodide. wikipedia.org

Catalytic hydrogenation can be employed to selectively remove halogen atoms. For example, 2,6-dichloro-5-fluoro-nicotinates can be selectively dechlorinated at the 6-position using catalysts like Lindlar's catalyst, Raney nickel, or palladium on carbon in the presence of a base such as triethylamine. google.com Furthermore, halogen exchange reactions can occur on catalyst surfaces, where both Cl-for-F and F-for-Cl exchanges are possible. gla.ac.uk

Exploration of 5 Chloro 2 Fluoronicotinic Acid in Medicinal Chemistry Research

Role as a Strategic Building Block for Pharmaceutical Intermediates

The strategic incorporation of fluorine and chlorine atoms onto the nicotinic acid scaffold endows 5-chloro-2-fluoronicotinic acid with distinct chemical characteristics. Fluorine, with its high electronegativity and small atomic radius, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. agcchem.comossila.com The presence of both a chloro and a fluoro substituent provides multiple reaction sites, allowing for sequential and regioselective modifications, a crucial aspect for the construction of complex drug molecules. nih.gov

Intermediates for Naphthyridine Antibacterial Agents

The 1,8-naphthyridine (B1210474) core is a well-established pharmacophore in the development of antibacterial agents, with nalidixic acid being a foundational example. nih.gov The synthesis of novel and more potent naphthyridine derivatives often involves the use of strategically substituted building blocks. This compound and its derivatives serve as key precursors in the construction of fluorinated naphthyridines. kashanu.ac.irnih.govkashanu.ac.ir For instance, derivatives like 2,6-dichloro-5-fluoronicotinic acid are utilized in the synthesis of arylfluoronaphthyridine antibacterial agents. chemsrc.com The presence of the fluorine atom at the 6-position of the resulting naphthyridine structure is often associated with enhanced antibacterial potency. chemsrc.com The synthetic utility of such building blocks allows for the introduction of various substituents at different positions of the naphthyridine ring system, enabling the fine-tuning of antibacterial activity and pharmacokinetic properties. nih.gov

Precursors for Angiotensin II Antagonists

Angiotensin II receptor antagonists are a critical class of drugs for the management of hypertension and other cardiovascular diseases. mdpi.com The design and synthesis of these antagonists often involve heterocyclic scaffolds that can mimic the binding of the natural ligand, angiotensin II, to its receptor. mdpi.comnih.gov While direct synthesis pathways from this compound to specific commercial angiotensin II antagonists are not extensively detailed in the provided results, the structural motifs present in this building block are relevant to the synthesis of complex heterocyclic systems found in this therapeutic class. The development of new angiotensin II receptor antagonists continues to be an active area of research, with a focus on creating molecules with improved efficacy and selectivity. nih.gov

Synthesis of Cannabinoid Receptor Type 2 Agonists

The cannabinoid receptor type 2 (CB2R) has garnered significant attention as a therapeutic target for a range of conditions, including inflammatory disorders and pain, without the psychoactive side effects associated with CB1R activation. nih.govnih.gov Research into selective CB2R agonists has led to the exploration of diverse chemical scaffolds, including those derived from 1,8-naphthyridine-3-carboxamides. unimi.it The synthesis of these complex molecules can utilize precursors that allow for the introduction of specific substituents to optimize CB2R affinity and selectivity. unimi.it The structural features of this compound make it a potential, though not explicitly detailed, starting point for the elaboration of such scaffolds. The development of novel CB2R agonists is an ongoing effort, with a focus on understanding their signaling pathways and therapeutic potential. nih.govresearchgate.netmdpi.com

Key Intermediates for Guanylate Cyclase Stimulators (e.g., Vericiguat)

Vericiguat is a soluble guanylate cyclase (sGC) stimulator used for the treatment of heart failure. The synthesis of Vericiguat and other sGC stimulators involves the assembly of a complex heterocyclic core. 2-Chloro-5-fluoronicotinic acid, a closely related compound, is explicitly identified as an intermediate in the synthesis of Vericiguat. cphi-online.com This highlights the direct applicability of halogenated nicotinic acids in the production of high-value pharmaceuticals. The specific substitution pattern of these building blocks is crucial for the successful construction of the final drug molecule.

Molecular Interaction Mechanisms of Related Halogenated Nicotinic Acid Derivatives

The molecular interactions of halogenated organic compounds are a subject of intense study in medicinal chemistry. Halogen atoms can participate in a variety of non-covalent interactions, including the often-underappreciated halogen bond. A halogen bond is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. acs.org

Studies on the interaction of halogenated ligands with proteins have revealed that both halogen bonds and hydrogen bonds involving halogens can be significant for binding affinity and selectivity. acs.orgnih.gov The presence of both chlorine and fluorine in this compound suggests the potential for a complex interplay of these interactions in its derivatives. The synergy between halogen bonds and other weak interactions, such as π-stacking, can also influence the molecular arrangement and recognition of molecules. rsc.org

Hydrogen Bonding Network Analysis

The molecular architecture of this compound, featuring a carboxylic acid group and a nitrogen atom within the pyridine (B92270) ring, provides classic sites for hydrogen bonding. These interactions are fundamental to the assembly of molecules in the solid state and are critical for the recognition of biological targets.

In analogous structures, such as co-crystals of other nicotinic acid derivatives, extensive hydrogen bonding networks are observed. For instance, in a co-crystal involving 6-chloronicotinic acid, the carboxylic acid group readily participates in hydrogen bonds with other acceptor groups. nih.gov Typically, the carboxylic proton acts as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors.

It is anticipated that this compound would form similar hydrogen-bonded synthons. A common motif involves the formation of a dimer through hydrogen bonds between the carboxylic acid groups of two molecules. Alternatively, a head-to-tail arrangement can occur, where the carboxylic acid of one molecule forms a hydrogen bond with the pyridine nitrogen of an adjacent molecule. The presence of the electron-withdrawing fluorine and chlorine atoms can modulate the acidity of the carboxylic proton and the basicity of the pyridine nitrogen, thereby influencing the strength and geometry of these hydrogen bonds.

| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Expected Interaction Type |

| Carboxylic Acid (-COOH) | Carbonyl Oxygen (C=O) of another molecule | Dimer formation |

| Carboxylic Acid (-COOH) | Pyridine Nitrogen (N) of another molecule | Head-to-tail chain formation |

Pi-Pi Stacking Interactions

The aromatic nature of the pyridine ring in this compound allows for the formation of π-π stacking interactions. These non-covalent interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are significant in stabilizing the three-dimensional structures of both small molecules and biological macromolecules. wikipedia.org

| Interaction Type | Description | Potential Influence of Halogens |

| Offset Face-to-Face | Parallel stacking of pyridine rings with a lateral offset. | Enhanced due to quadrupole moment induced by halogens. |

| Edge-to-Face | The edge of one pyridine ring interacts with the face of another. | May be favored to minimize electrostatic repulsion. |

Influence of Halogens on Binding Affinity to Biological Targets

The chlorine and fluorine atoms in this compound are not mere passive substituents; they actively participate in various intermolecular interactions that can significantly enhance binding affinity to biological targets. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, has emerged as a crucial tool in drug design. nih.gov

The strength of a halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov While fluorine is the least likely to form strong halogen bonds, both chlorine and fluorine can engage in other important interactions. For instance, the fluorine atom can participate in hydrogen bonds (C-H···F) and interactions with π-systems (C-F···π). The chlorine atom, with a more pronounced σ-hole, can form significant halogen bonds with electron-rich atoms like oxygen or nitrogen, which are common in the active sites of proteins. nih.gov

| Halogen Atom | Potential Interaction | Significance in Binding |

| Chlorine | Halogen Bonding (C-Cl···O/N) | Directional interaction contributing to affinity and selectivity. |

| Fluorine | Hydrogen Bonding (C-H···F), C-F···π interactions | Can provide additional stabilizing contacts within a binding pocket. |

| Both | Increased Lipophilicity | May enhance membrane permeability and hydrophobic interactions. |

Applications of 5 Chloro 2 Fluoronicotinic Acid in Agrochemical Research and Development

Utility as a Precursor for Agrochemical Compounds

5-Chloro-2-fluoronicotinic Acid serves as a valuable intermediate in the synthesis of a variety of agrochemical compounds. The presence of both chloro and fluoro substituents on the pyridine (B92270) ring provides multiple reaction sites and influences the physicochemical properties of the final products, such as metabolic stability and target-site binding affinity. google.comchemicalbook.com While direct large-scale synthesis of commercial agrochemicals from this compound is not extensively documented in publicly available literature, the utility of closely related fluorinated and chlorinated pyridine precursors is well-established. nih.govagropages.com These precursors are instrumental in the production of a range of herbicides, fungicides, and insecticides.

For instance, the related compound 2-chloro-5-fluoropyridine (B44960) is a known intermediate in the synthesis of various agrochemicals. google.com The structural similarities suggest that this compound can be readily converted into analogous active ingredients. The carboxylic acid functional group of this compound allows for the formation of esters and amides, which are common linkages in many pesticidal molecules.

Table 1: Examples of Agrochemicals Derived from Related Pyridine Precursors

| Precursor Compound | Agrochemical Class | Example Agrochemical |

|---|---|---|

| 2-Chloro-5-chloromethylpyridine | Insecticide | Imidacloprid, Acetamiprid |

| 2-Chloro-5-trifluoromethylpyridine | Herbicide | Fluazifop-butyl |

This table illustrates the versatility of the substituted pyridine scaffold in creating a diverse range of agrochemical products.

Design and Synthesis of Novel Herbicidal Agents Based on the Nicotinic Acid Scaffold

The nicotinic acid scaffold is a well-established platform for the discovery of new herbicidal agents. nih.gov Researchers have successfully designed and synthesized numerous potent herbicides by modifying the substituents on the nicotinic acid ring. These modifications aim to enhance herbicidal activity, broaden the spectrum of controlled weeds, and improve crop selectivity.

One area of research has focused on the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. mdpi.com Although not directly using the 5-chloro-2-fluoro isomer, this research demonstrates the potential of the nicotinic acid core. In these studies, various substituted benzyl (B1604629) oxy groups were attached to the amide nitrogen of a 2-chloronicotinamide, leading to compounds with significant herbicidal activity against various weed species.

Another successful approach involves the design of picolinic acid-based herbicides, which are structurally related to nicotinic acids. For example, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have been synthesized and shown to exhibit potent herbicidal activity. nih.gov These compounds act as synthetic auxins, a crucial mode of action for controlling broadleaf weeds. The specific substitution pattern, including the presence of fluorine and chlorine, is critical for their biological activity.

Table 2: Herbicidal Activity of Novel Picolinic Acid Derivatives

| Compound | Target Weed | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Lemna paucicostata (duckweed) | 7.8 | mdpi.com |

The data in Table 2 highlights the high efficacy of herbicides derived from nicotinic and picolinic acid scaffolds, suggesting that this compound could serve as a valuable starting material for the development of new herbicides with potentially enhanced properties due to its unique halogen substitution.

Development of Advanced Pesticidal Agents

Beyond herbicides, the this compound scaffold holds promise for the development of other advanced pesticidal agents, including insecticides and fungicides. The incorporation of fluorine atoms into agrochemicals is a widely used strategy to enhance their biological activity and metabolic stability. nih.gov

The synthesis of novel amide derivatives is a common strategy in the development of new insecticides. google.commdma.ch The carboxylic acid group of this compound can be readily converted to an amide, allowing for the introduction of various amine-containing fragments to create a library of potential insecticidal compounds. The specific chloro and fluoro substitution on the pyridine ring can influence the binding of these molecules to their target sites in insects.

In the realm of fungicides, the development of compounds that can effectively control a broad spectrum of fungal pathogens with novel modes of action is a continuous effort. researchgate.netnih.govmdpi.com The nicotinic acid moiety has been incorporated into fungicidal molecules. For instance, research into benzofuranyl acetic acid amides has shown promising antifungal activity against pathogens like Fusarium oxysporum. While not directly derived from this compound, these studies underscore the potential of acid-derived amides in fungicide development. nih.gov The unique electronic properties conferred by the chloro and fluoro substituents in this compound could lead to the discovery of fungicides with improved efficacy and resistance management profiles.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide |

| 2-Chloro-5-chloromethylpyridine |

| 2-Chloro-5-fluoropyridine |

| 2-Chloro-5-trifluoromethylpyridine |

| 2- Amino-3-chloro-5-trifluoromethylpyridine |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids |

| Acetamiprid |

| Benzofuranyl acetic acid amides |

| Fluazifop-butyl |

| Fluazinam |

| Imidacloprid |

| N-(arylmethoxy)-2-chloronicotinamides |

Contributions of 5 Chloro 2 Fluoronicotinic Acid to Materials Science Research

Role as an Intermediate in the Synthesis of Functional Materials

No specific research has been published detailing the use of 5-Chloro-2-fluoronicotinic acid as an intermediate for the synthesis of functional materials.

Exploration in Coordination Chemistry and Supramolecular Assembly

There are no available studies on the use of this compound in coordination chemistry or for the purposes of supramolecular assembly.

Hydrothermal Self-Assembly Methods for Metal-Organic Networks

No research has been found that employs hydrothermal self-assembly methods with this compound to create metal-organic networks.

Development of Coordination Polymers

The development of coordination polymers using this compound as a ligand has not been reported in the scientific literature.

Formation of Supramolecular Networks via Non-Covalent Interactions

There is no information available on the formation of supramolecular networks from this compound through non-covalent interactions.

Advanced Analytical and Spectroscopic Characterization of 5 Chloro 2 Fluoronicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-Chloro-2-fluoronicotinic Acid, offering detailed insights into the molecular framework through the analysis of various nuclei.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the identity and substitution pattern of the pyridine (B92270) ring in this compound and its derivatives. The chemical shifts and coupling constants of the aromatic protons provide a unique fingerprint of the molecule. For instance, in a related compound, 2-Chloro-5-fluoropyridine (B44960), the proton signals appear at distinct chemical shifts (ppm): 8.397, 7.647, and 7.208. chemicalbook.com The coupling constants between these protons (J(A,B) = 2.09 Hz, J(A,C) = 1.12 Hz, J(B,C) = 7.18 Hz) and with the fluorine atom (J(A,X) = 1.16 Hz, J(B,X) = 7.92 Hz, J(C,X) = 4.82 Hz) are crucial for assigning their specific positions on the pyridine ring. chemicalbook.com Similarly, for 5-Bromo-2-fluoronicotinic acid, the proton signals are also well-defined, aiding in its structural confirmation. chemicalbook.com In the broader context of substituted pyridines, such as 2-chloropyridine, the aromatic protons typically resonate in the range of 120 to 160 ppm in ¹³C NMR, which complements the ¹H NMR data. youtube.com The analysis of these spectra, often recorded in solvents like CDCl₃ or DMSO-d₆, allows for a comprehensive structural assignment. chemicalbook.combas.bg

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon framework of this compound. This technique helps to identify all unique carbon atoms in the molecule, including the carboxyl group and the carbons of the pyridine ring. The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. youtube.com

For example, the carbonyl carbon of the carboxylic acid group is typically observed at a high chemical shift, often in the range of 155-180 ppm. bas.bgyoutube.com The carbons in the aromatic ring will appear in the region of approximately 110-160 ppm. youtube.comwisc.edu The carbon atom directly bonded to the electronegative fluorine atom will experience a significant downfield shift, while the carbon attached to the chlorine will also be influenced. Quaternary carbons, those without any attached protons, such as the carbon of the carboxylic acid and the carbons at positions 2 and 5 of the pyridine ring, often exhibit weaker signals in the spectrum. youtube.com

By analyzing the chemical shifts and sometimes the coupling between carbon and fluorine (¹³C-¹⁹F coupling), a complete assignment of the carbon skeleton can be achieved. Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to correlate the carbon signals with their directly attached or long-range coupled protons, further solidifying the structural elucidation. bas.bg

Below is a table illustrating the expected chemical shift ranges for the carbon atoms in this compound.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 180 |

| C2 (C-F) | >150 (downfield due to F) |

| C3 | 110 - 140 |

| C4 | 110 - 140 |

| C5 (C-Cl) | 120 - 150 |

| C6 | 140 - 160 |

These are estimated ranges and can vary based on the solvent and specific electronic effects.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds like this compound. huji.ac.il Due to the large chemical shift range of ¹⁹F NMR, it provides excellent signal dispersion, minimizing the likelihood of peak overlap. thermofisher.com This technique is crucial for confirming the presence and electronic environment of the fluorine atom on the pyridine ring.

The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the chlorine and carboxylic acid groups. The ¹⁹F chemical shifts are typically referenced against an internal or external standard, such as CFCl₃ (trichlorofluoromethane) or trifluoroacetic acid. ucsb.educolorado.edu For aromatic fluorides (ArF), the chemical shift range is generally between +80 to +170 ppm relative to neat CFCl₃. ucsb.edu

Furthermore, ¹⁹F NMR spectra can exhibit coupling with neighboring protons (¹H-¹⁹F coupling), which provides valuable structural information by revealing through-bond interactions. thermofisher.com The magnitude of these coupling constants can help to confirm the position of the fluorine atom relative to the protons on the pyridine ring. In some cases, heteronuclear decoupling techniques can be used to simplify the spectrum by removing these couplings. huji.ac.il The analysis of the ¹⁹F NMR spectrum is a powerful tool for verifying the successful incorporation of fluorine into the molecular structure and for assessing the purity of the compound with respect to other fluorinated isomers.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar molecules like this compound. nih.gov This method allows for the determination of the molecular weight with high accuracy and can provide information about the compound's structure through fragmentation analysis. nih.gov

In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The molecule can be ionized in either positive or negative ion mode. In positive ion mode, this compound can be observed as the protonated molecule [M+H]⁺. In negative ion mode, which is often more suitable for acidic compounds, it will be detected as the deprotonated molecule [M-H]⁻.

High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, which allows for the determination of its elemental formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum, providing further confirmation of the presence of a chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For example, the loss of the carboxylic acid group (as CO₂) or the cleavage of the C-Cl or C-F bonds would produce characteristic fragment ions, further corroborating the structure of this compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of reactions involved in its synthesis. These techniques separate the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A suitable stationary phase (e.g., a C18 column) and a mobile phase (often a mixture of water, acetonitrile (B52724), or methanol (B129727) with a pH modifier like formic acid or trifluoroacetic acid) are selected to achieve optimal separation. The retention time of this compound under specific chromatographic conditions is a characteristic property that can be used for its identification. A UV detector is typically used for detection, as the pyridine ring absorbs UV light. The purity of the sample is determined by the relative area of the peak corresponding to the product. For some fluorinated compounds, specialized columns like FluoroFlash® have been used. rsc.org

Gas Chromatography (GC), coupled with a mass spectrometer (GC-MS), can also be utilized, particularly for more volatile derivatives of the acid. This technique provides both separation and mass spectrometric data for each component in the sample.

Thin-Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. The retention factor (Rf) value is a characteristic of the compound in a given solvent system. For instance, in the synthesis of a related compound, a mobile phase of chloroform (B151607) and methanol (9:1 ratio) was used to achieve an Rf of 0.63. bas.bg

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its related compounds. The versatility of HPLC allows for the development of specific methods to monitor reaction progress, assess purity, and isolate specific derivatives.

For instance, in the synthesis of related fluorinated nicotinic acid derivatives, HPLC is employed to ensure the quality of starting materials and to track the formation of the desired product. A typical method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with varying polarities.

The retention time of this compound under specific HPLC conditions is a key identifier. By comparing the retention time of a sample to that of a known standard, one can confirm its presence. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, enabling quantitative analysis. The use of a diode-array detector (DAD) or a mass spectrometer (MS) as a detector provides additional structural information, such as the UV-Vis spectrum or the mass-to-charge ratio of the eluting compounds, further confirming the identity and purity of this compound.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound and its derivatives.

Single-Crystal X-ray Crystallography for Absolute Structure and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a molecule. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a detailed three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For derivatives of this compound, this technique can reveal crucial conformational details, such as the planarity of the pyridine ring and the orientation of the carboxylic acid and halogen substituents. It also provides insight into the intermolecular interactions, such as hydrogen bonding and halogen bonding, that dictate the packing of molecules in the solid state. This information is vital for understanding the compound's physical properties, including melting point and solubility.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

The resulting diffraction pattern is a fingerprint of the crystalline material, characterized by a series of peaks at specific diffraction angles (2θ). This pattern can be compared to a database of known patterns or to a pattern calculated from single-crystal X-ray diffraction data to confirm the identity of a specific crystalline form or polymorph of this compound or its derivatives. PXRD is also instrumental in monitoring phase transitions that may occur under different conditions, such as temperature or humidity changes.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The carboxylic acid group gives rise to a broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700 cm⁻¹. The presence of the pyridine ring is indicated by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations will also produce characteristic absorptions in the fingerprint region of the spectrum, providing further evidence for the compound's structure. By analyzing the positions and intensities of these absorption bands, chemists can confirm the successful synthesis of this compound and its derivatives.

Thermal Analysis Methods

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for determining the thermal stability, melting point, and decomposition behavior of this compound.

Common thermal analysis techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and evaporation. For this compound, TGA can determine the temperature at which it begins to decompose.

DSC measures the heat flow into or out of a sample as its temperature is changed. This technique is used to determine the melting point of the compound, which is a key indicator of its purity. DSC can also reveal other thermal events, such as phase transitions or the presence of different polymorphs. The combination of these thermal analysis methods provides a comprehensive understanding of the thermal properties of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

The thermal decomposition of aromatic carboxylic acids is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as halogens and nitro groups, can significantly impact the thermal stability of the parent molecule.

For instance, studies on nitrobenzoic acid isomers have revealed distinct thermal decomposition profiles. The peak decomposition temperatures for p-nitrobenzoic acid, m-nitrobenzoic acid, and o-nitrobenzoic acid have been observed at 205 °C, 181 °C, and 196 °C, respectively, with decomposition temperature ranges varying based on the isomer. scielo.br Specifically, at a heating rate of 1.0 °C min-1, the temperature ranges for maximum mass loss rate were 150-210 °C for p-nitrobenzoic acid, 125-190 °C for m-nitrobenzoic acid, and 120-200 °C for o-nitrobenzoic acid. scielo.br

Furthermore, research on 2-chloro-4-nitrobenzoic acid (CNBA), a compound with both chloro and nitro substituents, has demonstrated the utility of TGA in characterizing its various solvates and polymorphic forms. rsc.org The desolvation and subsequent decomposition of these forms can be meticulously monitored using TGA, providing critical information on their thermal stability. rsc.org The hazardous decomposition products of related compounds like 2-chloro-5-nitrobenzoic acid upon heating are reported to include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas. fishersci.com

The thermal stability is not only a function of the compound itself but also its crystalline form. Different polymorphs or solvates of the same compound can exhibit varied thermal stabilities. For example, grinding experiments on the polymorphs of 2-chloro-4-nitrobenzoic acid have shown transformations between different forms and to solvates, each with its own unique thermal profile. rsc.org

A comparative TGA study of various halogenated nicotinic and benzoic acid derivatives would be invaluable for a more precise understanding. The following table summarizes available thermal decomposition data for some related compounds, which can serve as a reference for estimating the thermal behavior of this compound.

Table 1: Thermal Decomposition Data for Selected Aromatic Carboxylic Acids

| Compound Name | Decomposition Temperature (°C) | Observations |

| p-Nitrobenzoic acid | 205 (peak) | Decomposition range: 150-210 °C at 1 °C/min. scielo.br |

| m-Nitrobenzoic acid | 181 (peak) | Decomposition range: 125-190 °C at 1 °C/min. scielo.br |

| o-Nitrobenzoic acid | 196 (peak) | Decomposition range: 120-200 °C at 1 °C/min. scielo.br |

This comparative approach underscores the necessity for direct experimental TGA studies on this compound and its derivatives to definitively establish their thermal stability profiles. Such data would be instrumental in guiding their handling, storage, and application in various fields of chemical synthesis and material science.

Computational and Theoretical Investigations into 5 Chloro 2 Fluoronicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the fundamental properties of molecules. These computational methods allow for the detailed examination of molecular structures, reactivities, and spectroscopic characteristics, providing a theoretical framework that complements and guides experimental studies. In the context of 5-Chloro-2-fluoronicotinic acid, quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding its behavior at the molecular level.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations provide valuable information about the electronic properties of this compound, including the distribution of electrons and the energies of molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For instance, in a study of a related compound, 5-chloro-2-nitroanisole, the HOMO-LUMO energy gap was analyzed to understand its electronic properties. researchgate.net

DFT methods are also employed to predict various spectroscopic properties. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and analyze its vibrational modes. mdpi.comnih.gov Such calculations were performed for 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, where different DFT methods were used to analyze the vibrational spectra. mdpi.com

The reactivity of this compound can be further explored using Fukui functions, which are derived from DFT calculations. These functions help to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of its reactive sites. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique that provides a visual representation of the charge distribution within a molecule. researchgate.net It is a useful tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of positive and negative electrostatic potential on the molecular surface, which are typically color-coded. researchgate.net

The red-colored regions on an MEP map indicate areas of negative potential, which are rich in electrons and are likely sites for electrophilic attack. researchgate.net Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote intermediate potential values. researchgate.net

For this compound, the MEP map would likely show negative potential localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, making these sites attractive for electrophilic interactions. researchgate.net The hydrogen atom of the carboxylic acid group and the carbon atoms in the pyridine ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which play a significant role in molecular recognition and crystal packing. mdpi.com MEP analysis has been successfully applied to various molecules to understand their reactivity and intermolecular interactions. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational flexibility of molecules and the influence of the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations can be employed to explore its different possible conformations and their relative stabilities. The molecule can exist in various spatial arrangements due to the rotation around single bonds. MD simulations can track these conformational changes over a period of time, providing a dynamic picture of the molecule's behavior. This type of analysis has been used to study the conformational isomerism of related molecules like 2-substituted fluoro- and trifluoromethyl-benzaldehydes. rsc.org

Furthermore, MD simulations are instrumental in understanding solvation effects. The presence of a solvent can significantly influence the conformation and reactivity of a solute molecule. By explicitly including solvent molecules in the simulation, it is possible to study the interactions between this compound and the solvent, such as the formation of hydrogen bonds with water molecules. nih.gov This provides insights into how the solvent affects the molecule's structure and properties. The study of solvation effects is critical for predicting the behavior of the compound in biological systems and in various chemical reactions.

Reaction Mechanism Studies and Kinetic Modeling

Computational methods are also employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed understanding of the reaction pathway. This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Kinetic modeling can be used in conjunction with experimental data to develop a comprehensive understanding of the reaction rates and the factors that influence them. rsc.org For example, a kinetic model was developed for the synthesis of 2-methyl-5-ethyl pyridine, which involved understanding the influence of reactant concentrations and temperature on the reaction rate. rsc.org Similar approaches could be applied to reactions involving this compound to predict how changes in reaction conditions will affect the product yield and reaction time.

In Silico Approaches for Predicting Biological Activities and Target Interactions

In silico methods are computational techniques used to predict the biological activities of chemical compounds and their interactions with biological targets. nih.govwindows.net These approaches are widely used in drug discovery to screen large libraries of compounds and identify promising candidates for further experimental investigation. nih.govnih.gov

For this compound, various in silico tools can be used to predict its potential biological activities. Ligand-based methods, for instance, compare the structure of the compound to those of known active molecules to predict its activity. way2drug.com One such tool, PASS (Prediction of Activity Spectra for Substances), predicts a wide range of biological activities based on the structural formula of a compound. way2drug.com

Structure-based methods, on the other hand, involve docking the molecule into the binding site of a specific biological target, such as an enzyme or a receptor, to predict the binding affinity and mode of interaction. windows.net This can help in identifying potential protein targets for this compound and in understanding the molecular basis of its potential therapeutic effects. In silico predictions can also assess the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME), which are crucial for its development as a drug. windows.netnih.gov These computational predictions provide valuable guidance for experimental studies and can help to accelerate the drug discovery process. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Chloro-2-fluoronicotinic Acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 2-chloronicotinoyl chloride with fluorinated intermediates under controlled conditions. Temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling) significantly affect yield and purity. For example, highlights the use of 2-chloronicotinoyl chloride as a precursor, while emphasizes dehydrating agents like thionyl chloride for amide formation in related analogs. Yield optimization requires monitoring pH and intermediate stability using HPLC or TLC .

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation relies on a combination of:

- X-ray crystallography : For definitive bond-length and angle determination (using software like SHELX for refinement; see ).

- NMR spectroscopy : and NMR resolve halogen and carbon environments, distinguishing regioisomers.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. and provide CAS numbers and molecular formulas for cross-referencing spectral data .

Advanced Research Questions

Q. How do the halogen substituents (Cl and F) at positions 2 and 5 influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of Cl and F enhance electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) can predict reactive sites, while experimental kinetic analyses under varying temperatures/pressures quantify activation barriers. and note that chlorine’s steric bulk may reduce regioselectivity compared to fluorine, necessitating ligand optimization (e.g., XPhos) for Pd-catalyzed reactions .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond angles or unit-cell parameters often arise from polymorphism or solvent inclusion. To address this:

- Perform powder XRD to identify polymorphic forms.

- Use thermal gravimetric analysis (TGA) to detect solvent residues.

- Compare refinement protocols (e.g., SHELXL vs. Olex2) to assess model bias. critiques SHELX’s limitations with twinned crystals, recommending high-resolution synchrotron data for ambiguous cases .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer : As a nicotinic acid derivative, it may inhibit enzymes like dihydroorotate dehydrogenase (DHODH) or bind to receptors. Use:

- Surface plasmon resonance (SPR) for real-time binding kinetics.

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.

- Cellular assays (e.g., luciferase-based reporter systems) for functional validation. and suggest analogs interact with apoptotic pathways, requiring cytotoxicity screens (MTT assays) and SAR profiling .

Q. What are the environmental stability and degradation pathways of this compound?

- Methodological Answer : Conduct accelerated degradation studies under UV light, varying pH, and oxidative conditions (HO). Analyze products via LC-MS/MS to identify cleavage products (e.g., fluorinated benzoic acids). and highlight risks of halogenated byproducts; use QSAR models to predict ecotoxicity and prioritize remediation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products